

# Application Notes and Protocols: Cerium-140 in Tracing Crustal Recycling

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## Compound of Interest

Compound Name: Cerium-140

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## For Researchers, Scientists, and Geochemists

These application notes provide a comprehensive overview and detailed protocols for utilizing **Cerium-140** ( $^{140}\text{Ce}$ ), in conjunction with other Cerium (Ce) isotopes, as a powerful tracer for understanding crustal recycling processes. The methodologies outlined herein are intended for geochemistry researchers and scientists aiming to investigate the movement of crustal materials into the Earth's mantle at subduction zones.

Cerium, a rare earth element (REE), possesses four main stable isotopes:  $^{136}\text{Ce}$ ,  $^{138}\text{Ce}$ ,  $^{140}\text{Ce}$ , and  $^{142}\text{Ce}$ .<sup>[1][2][3][4]</sup> Of these,  $^{140}\text{Ce}$  is the most abundant, making up approximately 88.45% of naturally occurring cerium.<sup>[5][6]</sup> In the context of tracing geological processes, the isotopic ratio of  $^{142}\text{Ce}$  to  $^{140}\text{Ce}$  (expressed as  $\delta^{142}\text{Ce}$ ) is a key analytical tool.<sup>[1][2][3]</sup> Variations in this ratio can provide insights into redox conditions and the recycling of crustal materials into the mantle.<sup>[7]</sup>

The fundamental principle behind using Ce isotopes as a tracer lies in the element's dual valency ( $\text{Ce}^{3+}$  and  $\text{Ce}^{4+}$ ) and the isotopic fractionation that occurs during redox-sensitive processes at the Earth's surface. Under oxidizing conditions,  $\text{Ce}^{3+}$  can be oxidized to the less soluble  $\text{Ce}^{4+}$ , leading to its fractionation from other REEs and creating a characteristic "Ce anomaly." This process also induces isotopic fractionation, enriching the oxidized phase in lighter Ce isotopes. Consequently, subducted oceanic crust and sediments can carry a distinct Ce isotopic signature into the mantle, which can then be identified in mantle-derived magmas.

## Key Applications:

- Tracing Subducted Oceanic Crust: The unique Ce isotopic signature imprinted on the oceanic crust and overlying sediments during their interaction with oxygenated seawater can be used to trace their recycling into the mantle at subduction zones.[\[8\]](#)
- Identifying Crustal Contamination of Mantle-Derived Magmas: Variations in the  $\delta^{142}\text{Ce}$  of magmas erupted at volcanic arcs can indicate the degree of assimilation of crustal materials.[\[8\]](#)
- Paleo-Redox Proxy: The Ce isotopic composition of ancient sedimentary rocks can provide valuable information about the redox state of past oceans and the atmosphere.[\[4\]](#)[\[9\]](#)[\[10\]](#)

## Experimental Protocols

### Protocol 1: Sample Preparation and Cerium Separation

This protocol outlines the chemical separation of Cerium from geological samples, a critical step to remove interfering elements prior to isotopic analysis. This is a multi-stage process involving ion-exchange chromatography.

#### Materials:

- Geological rock or sediment sample powder
- Acids: Nitric acid ( $\text{HNO}_3$ ), Hydrochloric acid (HCl), Hydrofluoric acid (HF), Perchloric acid ( $\text{HClO}_4$ ) - all sub-boiled or ultra-pure grade
- Anion exchange resin (e.g., AG1-X8)
- Cation exchange resin (e.g., AG50W-X8)
- Extraction chromatography resin (e.g., HDEHP or Ln Resin)
- Oxidizing agent: Potassium bromate ( $\text{KBrO}_3$ ) or Sodium bromate ( $\text{NaBrO}_3$ )
- Reducing agent: Hydrogen peroxide ( $\text{H}_2\text{O}_2$ )
- Milli-Q or equivalent ultra-pure water

**Procedure:**

- Sample Digestion:
  - Accurately weigh approximately 100-200 mg of the powdered rock or sediment sample into a clean Savillex® beaker.
  - Add a mixture of concentrated HF and HNO<sub>3</sub> (typically in a 2:1 ratio).
  - Heat the sample on a hotplate at a sub-boiling temperature (e.g., 120°C) for 48-72 hours until complete dissolution is achieved.
  - Evaporate the solution to dryness.
  - Add concentrated HClO<sub>4</sub> and heat to dryness to break down any remaining fluorides.
  - Dissolve the final residue in a known volume of dilute HNO<sub>3</sub> or HCl.
- Iron Removal (Anion Exchange Chromatography):[\[1\]](#)
  - Condition an anion exchange column (AG1-X8) with the appropriate acid (e.g., 6M HCl).
  - Load the dissolved sample onto the column.
  - Elute the matrix elements, including iron, with the same acid. The REEs will pass through the column.
  - Collect the REE fraction.
- Rare Earth Element (REE) Group Separation (Cation Exchange Chromatography):[\[1\]](#)
  - Condition a cation exchange column (AG50W-X8) with dilute acid (e.g., 2.5M HCl).
  - Load the REE fraction from the previous step.
  - Elute major cations with dilute acid.
  - Elute the REE group with a stronger acid (e.g., 6M HCl).

- Collect the REE fraction.
- Cerium Separation (Oxidative Extraction Chromatography):[\[1\]](#)[\[11\]](#)
  - This step exploits the ability of Cerium to be oxidized from  $\text{Ce}^{3+}$  to  $\text{Ce}^{4+}$ .
  - Evaporate the collected REE fraction to dryness and redissolve in a solution of dilute  $\text{HNO}_3$  and an oxidizing agent like  $\text{KBrO}_3$ .[\[11\]](#)
  - Condition an extraction chromatography column (e.g., HDEHP or Ln Resin) with the same oxidizing solution.
  - Load the sample onto the column. In the oxidized state ( $\text{Ce}^{4+}$ ), Cerium is retained by the resin while other trivalent REEs are eluted.
  - Wash the column with the oxidizing solution to ensure complete removal of other REEs.
  - Selectively elute the purified Cerium fraction by reducing it back to  $\text{Ce}^{3+}$  using a solution containing a reducing agent like  $\text{H}_2\text{O}_2$  in dilute HCl.[\[1\]](#)
- Final Purification (Optional):
  - A final pass through a cation exchange resin may be necessary to remove any remaining sodium (Na) introduced during the oxidation step.[\[1\]](#)

## Protocol 2: Isotopic Analysis by Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)

This protocol describes the measurement of Cerium isotope ratios using MC-ICP-MS.

### Instrumentation:

- A high-resolution Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS).
- Sample introduction system (e.g., nebulizer and spray chamber).

**Procedure:**

- Instrument Tuning and Calibration:
  - Tune the MC-ICP-MS to achieve optimal sensitivity, stability, and mass resolution for the Cerium mass range.
  - Perform daily gain calibrations for the Faraday cup detectors.
- Sample and Standard Preparation:
  - Dilute the purified Cerium fraction to a suitable concentration (e.g., 50-100 ppb) in dilute HNO<sub>3</sub>.
  - Prepare a bracketing standard solution of a certified Cerium isotopic standard (e.g., Ames Ce standard) with a similar concentration to the samples.[\[1\]](#)
  - An in-house standard solution should also be analyzed for quality control.[\[1\]](#)
- Data Acquisition:
  - Introduce the samples and standards into the MC-ICP-MS.
  - Measure the ion beams of <sup>140</sup>Ce and <sup>142</sup>Ce simultaneously in separate Faraday cups. It is also important to monitor for potential isobaric interferences from other elements (e.g., <sup>142</sup>Nd).
  - Employ a standard-sample bracketing technique to correct for instrumental mass bias.[\[1\]](#)  
Each sample measurement is bracketed by measurements of the certified standard.
  - Each measurement should consist of multiple blocks of several cycles to obtain statistically robust data.[\[1\]](#)[\[12\]](#)
  - Implement a thorough wash routine between samples to prevent memory effects.[\[1\]](#)
- Data Processing:
  - Correct for instrumental mass bias using the data from the bracketing standards.

- Correct for any isobaric interferences (e.g., from Nd) using appropriate correction equations.[1][2][3]
- Calculate the  $\delta^{142}\text{Ce}$  value for each sample relative to the certified standard using the following equation:  $\delta^{142}\text{Ce} (\text{‰}) = [ (\text{^{142}\text{Ce}/^{140}\text{Ce})_{\text{sample}} / (\text{^{142}\text{Ce}/^{140}\text{Ce})_{\text{standard}} - 1 ] * 1000$

## Data Presentation

The following tables summarize representative  $\delta^{142}\text{Ce}$  values for various geological reference materials, which are crucial for data quality control and inter-laboratory comparison.

Table 1:  $\delta^{142}\text{Ce}$  Values of Selected Igneous Rock Reference Materials

Reference Material	Rock Type	Mean $\delta^{142}\text{Ce}$ (‰)	2SD (‰)	Reference
BHVO-2	Basalt	+0.03 ± 0.04	0.04	Pourkhorsandi et al. (2021)
AGV-2	Andesite	+0.05 ± 0.03	0.03	Pourkhorsandi et al. (2021)
G-2	Granite	+0.04 ± 0.04	0.04	Pourkhorsandi et al. (2021)
SARM 40	Carbonatite	-0.07 ± 0.13	0.13	Pourkhorsandi et al. (2021)
JD0-1	Dolerite	+0.134 ± 0.025	0.025	Tazoe et al. (2007)

Table 2:  $\delta^{142}\text{Ce}$  Values of Selected Sedimentary and Other Reference Materials

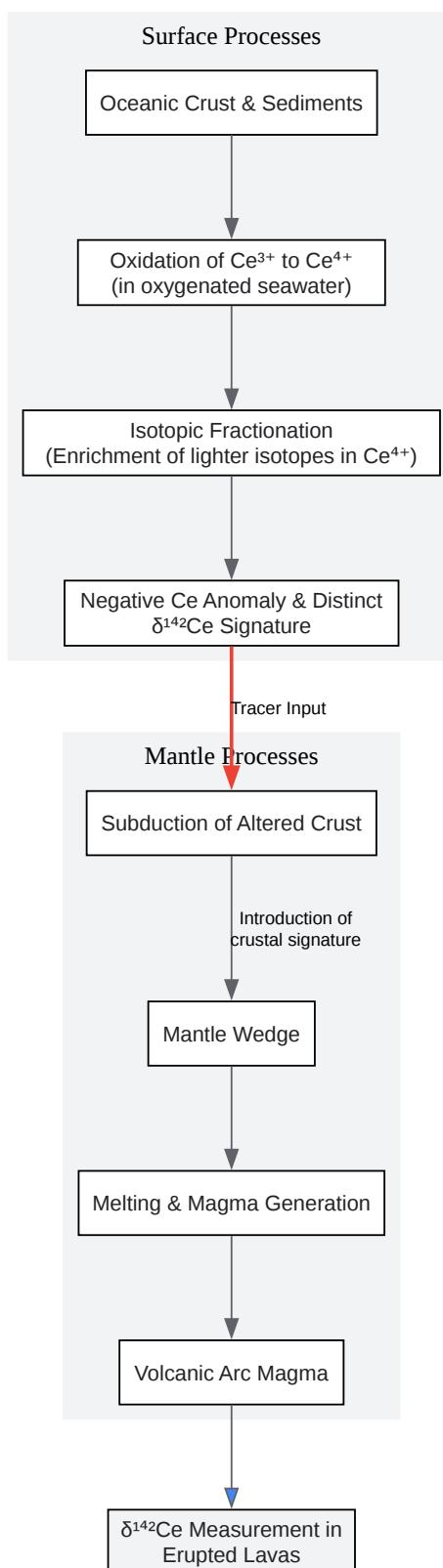
Reference Material	Material Type	Mean $\delta^{142}\text{Ce}$ (‰)	2SD (‰)	Reference
SDO-1	Shale	+0.08 ± 0.04	0.04	Pourkhorsandi et al. (2021)
JMn-1	Manganese Nodule	+0.110 ± 0.025	0.025	Tazoe et al. (2007)
NOD-A-1	Manganese Nodule	+0.280 ± 0.045	0.045	Bonnand et al. (2023)

## Visualizations



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Caption: Experimental workflow for Cerium isotope analysis.



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Caption: Logical flow of **Cerium-140** as a crustal recycling tracer.

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